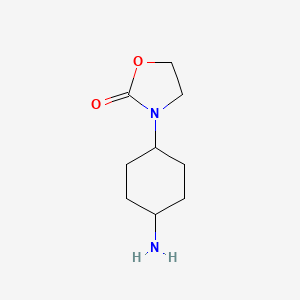

3-(4-Aminocyclohexyl)oxazolidin-2-one

Description

3-(4-Aminocyclohexyl)oxazolidin-2-one is a heterocyclic compound featuring an oxazolidin-2-one core substituted with a 4-aminocyclohexyl group. The cyclohexylamine substituent likely enhances steric bulk and modulates electronic properties, influencing interactions with biological targets. Such modifications are common in drug discovery to optimize pharmacokinetics and selectivity .

Properties

Molecular Formula |

C9H16N2O2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C9H16N2O2/c10-7-1-3-8(4-2-7)11-5-6-13-9(11)12/h7-8H,1-6,10H2 |

InChI Key |

TVSNZBRBUVINOL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1N)N2CCOC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-aminocyclohexanone with an appropriate oxazolidinone precursor. One common method involves the hydrogenation of 4-nitrophenyl acetic acid to produce 4-aminocyclohexyl acetic acid, which is then cyclized to form the oxazolidinone ring .

Industrial Production Methods

Industrial production methods for this compound often involve catalytic hydrogenation and cyclization reactions. The use of palladium on carbon (Pd/C) as a catalyst under controlled temperature and pressure conditions is common. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Nitro derivatives or imines.

Reduction: Amino alcohols.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Pharmaceutical Development

3-(4-Aminocyclohexyl)oxazolidin-2-one serves as a core structure in designing new antibiotics targeting resistant bacterial strains. Compounds within the oxazolidinone class have demonstrated significant biological activity, particularly as antimicrobial agents.

- Antibacterial Activity: Oxazolidinones are effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, a unique mechanism of action that makes them valuable for treating infections caused by resistant pathogens.

- Derivatives and Analogues: Modifications and derivatives of this compound are synthesized to improve biological activity and alter pharmacokinetic properties. For instance, triazolyl oxazolidinones have shown activity superior to linezolid and vancomycin against various Gram-positive bacteria .

- Clinical Trials: Oxazolidinones are under investigation for treating serious Gram-positive bacterial infections, including those caused by drug-resistant strains .

Chemical Research

The reactivity of this compound, attributed to its functional groups, allows for various chemical transformations.

- Versatile Scaffold: Oxazolidinones are versatile scaffolds in medicinal chemistry .

- Common Reactions: Common reactions involving this compound include:

- Acylation

- Alkylation

- Esterification

Material Science

This compound and its derivatives find applications in developing advanced materials.

- Polymers: They are used in creating polymers with tailored properties for applications in coatings and adhesives .

Biological Applications

This compound has demonstrated significant biological activity, particularly as an antimicrobial agent.

- Enzyme Mechanisms and Interactions: It is employed in biochemical studies to investigate enzyme mechanisms and interactions, providing insights that can lead to new drug discoveries .

- Agrochemicals: This chemical is also explored in the formulation of agrochemicals, contributing to the design of more effective and environmentally friendly pesticides and herbicides .

Tables of Oxazolidinone Derivatives and Their Activities

Mechanism of Action

The mechanism of action of 3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Oxazolidinones are a versatile class of compounds with diverse biological activities. Below is a detailed comparison of 3-(4-Aminocyclohexyl)oxazolidin-2-one with structurally similar analogs, focusing on substituents, synthesis, and biological activity.

Table 1: Structural and Functional Comparison of Key Oxazolidinones

Key Research Findings and Limitations

- Structure-Activity Relationships (SAR): The oxazolidinone ring’s 3-position is critical for activity. Substitutions here modulate target selectivity (e.g., NAAA vs. kinases) .

- Toxicity Data: Limited toxicological profiles for many analogs (e.g., ) underscore the need for further preclinical studies.

- Synthetic Scalability : High-yield methods (e.g., 83% for 3-(4-methoxyphenyl)oxazolidin-2-one ) contrast with low yields for alkylated derivatives, complicating large-scale production .

Q & A

Q. Optimization factors :

- Temperature: Lower temperatures (0–5°C) reduce side reactions.

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .

Q. How should researchers handle and store this compound to ensure stability and safety in laboratory settings?

- Safety Protocol :

- Storage : Seal in airtight containers under inert gas (N₂/Ar), store at 2–8°C to prevent hydrolysis .

- Handling : Use PPE (gloves, goggles) in a fume hood; avoid contact with skin/eyes due to potential irritation .

- Decomposition : Monitor for color changes (yellowing indicates degradation); discard if purity drops below 95% .

Q. What spectroscopic techniques (e.g., NMR, HRMS) are most effective for characterizing this compound, and what key spectral features should researchers analyze?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify protons on the oxazolidinone ring (δ 4.1–4.5 ppm) and cyclohexylamine (δ 1.2–2.1 ppm). Integrate signals to confirm substituent ratios .

- HRMS : Use ESI+ mode; expected [M+H]⁺ for C₉H₁₅N₂O₂ is 183.1134. Match experimental vs. theoretical m/z to verify molecular formula .

- X-ray crystallography : Resolve stereochemistry (e.g., chair vs. boat cyclohexane conformation) via single-crystal analysis .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what experimental approaches can validate structure-activity relationships (SAR)?

- SAR Strategies :

Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test against bacterial targets (e.g., S. aureus MIC assays) .

Pharmacophore modeling : Use docking simulations (AutoDock Vina) to predict binding to bacterial ribosomes. Correlate docking scores with experimental IC₅₀ values .

Case study : The (4S)-configured analog showed 4-fold higher activity than (4R) against MRSA, attributed to optimized hydrogen bonding with 23S rRNA .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives across different studies?

- Troubleshooting Framework :

Q. What salt formation approaches enhance the pharmaceutical properties of this compound, and how do crystallization conditions affect salt stability?

- Salt Engineering :

- Hydrochloride salt : React with HCl in ethanol, yielding crystalline solids with improved aqueous solubility (2.5x increase vs. free base) .

- Sulfate salt : Use H₂SO₄ in acetone/water (1:1), achieving >99% enantiomeric excess (ee) after recrystallization .

- Stability : Store salts at 25°C/60% RH; monitor deliquescence via dynamic vapor sorption (DVS) .

Q. How can researchers optimize reaction pathways to minimize byproducts during the synthesis of this compound derivatives?

- Byproduct Mitigation :

Q. What computational modeling techniques best predict the interaction between this compound and bacterial target proteins?

- Modeling Workflow :

Target preparation : Fetch 50S ribosomal subunit (PDB: 1XBP) and prepare with Schrödinger’s Protein Preparation Wizard.

Docking : Use Glide SP mode to simulate ligand binding; prioritize poses with H-bonds to A2451 and U2506 .

MD simulations : Run 100 ns simulations (AMBER) to assess binding stability; calculate RMSD (<2.0 Å acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.